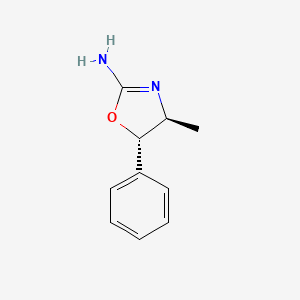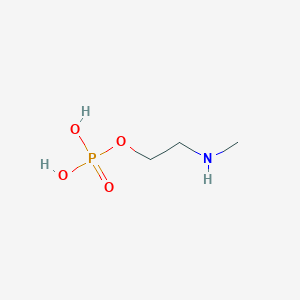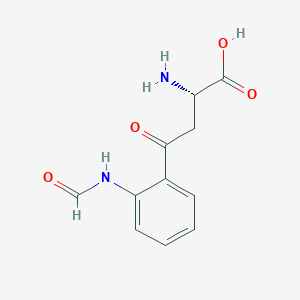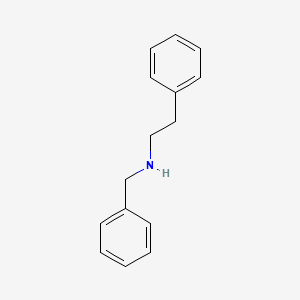
N-Benzyl-2-Phenylethylamin
Übersicht
Beschreibung
. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
Benethamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Polymeren, Harzen und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Benethamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen, wie Enzymen und Rezeptoren. Durch die Bindung an diese Ziele kann Benethamin ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem Benethamin verwendet wird .
Ähnliche Verbindungen:
- N-Benzyl-2-phenylethylamin
- N-Benzylphenethylamin
- N-Phenethylbenzylamin
Vergleich: Benethamin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann Benethamin unterschiedliche Reaktivität und Bindungsaffinitäten aufweisen, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .
Wirkmechanismus
Target of Action
N-Benzyl-2-phenylethylamine, also known as Benethamine, N-Benzylphenethylamine, or N-Benzyl-2-phenylethanamine, is a compound that has been found to inhibit rel+ Escherichia coli B Phe-tRNA . This suggests that its primary target could be the tRNA in the bacteria, which plays a crucial role in protein synthesis.
Mode of Action
It’s suggested that it may interact with its targets, possibly by binding to the trna, thereby inhibiting protein synthesis in the bacteria . This interaction and the resulting changes could lead to the death of the bacteria or inhibit their growth.
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-2-phenylethylamine are likely related to protein synthesis, given its potential target. By inhibiting tRNA, it could disrupt the translation process in the protein synthesis pathway, leading to downstream effects such as impaired bacterial growth or death .
Result of Action
The molecular and cellular effects of N-Benzyl-2-phenylethylamine’s action would likely involve changes in bacterial protein synthesis. This could result in impaired bacterial growth or even bacterial death . In zebrafish, it has been observed to affect locomotion and anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover .
Biochemische Analyse
Biochemical Properties
N-Benzyl-2-phenylethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine . The inhibition of these enzymes by N-Benzyl-2-phenylethanamine can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the hydrolysis of acetylcholine.
Cellular Effects
N-Benzyl-2-phenylethanamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a crucial neurotransmitter in both the central and peripheral nervous systems . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For example, increased acetylcholine levels can enhance synaptic transmission and improve cognitive function in neuronal cells .
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-2-phenylethanamine involves its binding interactions with cholinesterase enzymes. By binding to the active sites of AChE and BChE, the compound inhibits their enzymatic activity, leading to elevated acetylcholine levels . This inhibition is achieved through competitive binding, where N-Benzyl-2-phenylethanamine competes with acetylcholine for the active site of the enzyme . Additionally, molecular modeling studies have shown that the presence of specific substituents on the aromatic rings of N-Benzyl-2-phenylethanamine can enhance its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-2-phenylethanamine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to N-Benzyl-2-phenylethanamine can lead to sustained inhibition of cholinesterase activity, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of N-Benzyl-2-phenylethanamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer’s disease . At high doses, N-Benzyl-2-phenylethanamine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-Benzyl-2-phenylethanamine is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, N-Benzyl-2-phenylethanamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This distribution is crucial for its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-Benzyl-2-phenylethanamine is primarily within the cytoplasm and the synaptic clefts of neuronal cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing N-Benzyl-2-phenylethanamine to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benethamine can be synthesized through the reductive amination of benzaldehyde with phenylethylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of benethamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Types of Reactions:
Oxidation: Benethamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Benethamine can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Benzylidene derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic amines
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-2-phenylethylamine
- N-benzylphenethylamine
- N-phenethylbenzylamine
Comparison: Benethamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, benethamine may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
N-benzyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABQMWFWCMOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189982 | |
| Record name | N-Benzyl-1-phenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3647-71-0 | |
| Record name | Benzylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-1-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3647-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-1-phenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90J4SPI061 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
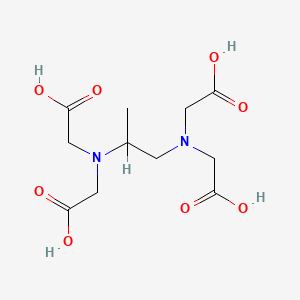
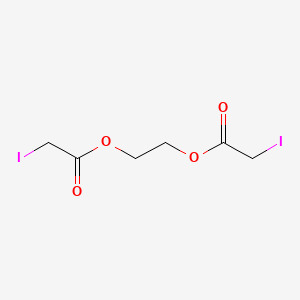
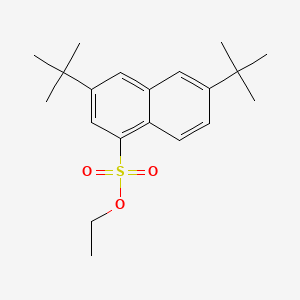
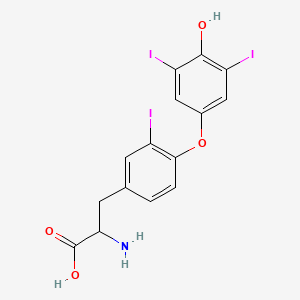
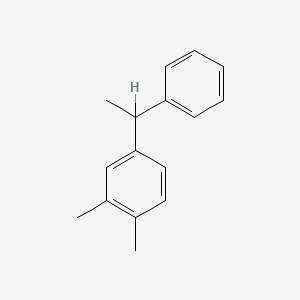
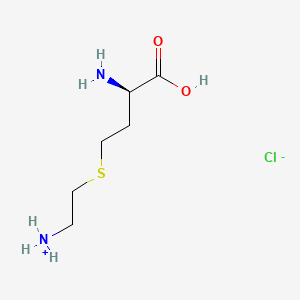
![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)
![2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)
